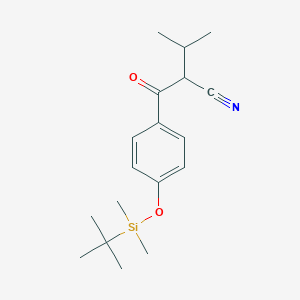

2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile

Description

2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile is a nitrile-containing organic compound featuring a tert-butyldimethylsilyl (TBS) ether-protected benzoyl group and a branched methylbutanenitrile moiety. The TBS group is widely recognized for its role as a protective moiety in organic synthesis, enhancing stability under acidic or basic conditions while maintaining reactivity at specific sites . This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, leveraging its nitrile group for further functionalization (e.g., hydrolysis to carboxylic acids or conversion to amines).

Properties

CAS No. |

1184915-27-2 |

|---|---|

Molecular Formula |

C18H27NO2Si |

Molecular Weight |

317.5 g/mol |

IUPAC Name |

2-[4-[tert-butyl(dimethyl)silyl]oxybenzoyl]-3-methylbutanenitrile |

InChI |

InChI=1S/C18H27NO2Si/c1-13(2)16(12-19)17(20)14-8-10-15(11-9-14)21-22(6,7)18(3,4)5/h8-11,13,16H,1-7H3 |

InChI Key |

OADUERAAKQEVPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C#N)C(=O)C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile typically involves multiple steps. One common approach starts with the preparation of 4-(tert-butyldimethylsilyloxy)benzaldehyde, which is then subjected to further reactions to introduce the nitrile and methyl groups. The reaction conditions often involve the use of specific reagents such as tert-butyldimethylsilyl chloride and imidazole in solvents like dimethylformamide .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group can act as a protecting group, influencing the reactivity of the benzoyl and nitrile moieties. This can affect various biochemical pathways and molecular interactions, making it a valuable tool in research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituent variations and applications:

Table 1: Key Structural Analogs and Properties

Substituent Effects on Reactivity and Stability

- TBS Group Influence : The TBS group in the target compound enhances steric bulk and lipophilicity, improving stability against hydrolysis compared to unprotected benzoyl derivatives. This contrasts with 2-(4-chlorophenyl)-3-methylbutanenitrile, where the electron-withdrawing chloro group increases electrophilicity, favoring reactivity in pesticide synthesis .

- Nitrile vs. Carboxamide : The nitrile group in the target compound offers versatility in further transformations (e.g., catalytic hydrogenation to amines), whereas carboxamide derivatives like 2CA3MBA exhibit hydrogen-bonding capacity, enhancing binding to biological targets .

Application-Specific Comparisons

- Agrochemicals : 2-(4-Chlorophenyl)-3-methylbutanenitrile is a pesticide intermediate, where the chlorophenyl group contributes to insecticidal activity via hydrophobic interactions with target enzymes . The TBS-protected benzoyl group in the target compound, however, is more suited for controlled synthetic pathways in pharmaceuticals.

- Pharmaceutical Intermediates : The TBS group’s stability aligns with multi-step synthesis requirements, as seen in nucleoside derivatives (), while carboxamides like 2CA3MBA are tailored for bioactive properties due to their polar functional groups .

Physicochemical Properties (Inferred)

- Solubility : Nitriles generally exhibit lower aqueous solubility than carboxamides, which may limit the target compound’s utility in aqueous-phase reactions compared to 2CA3MBA .

Biological Activity

2-(4-(Tert-butyldimethylsilyloxy)benzoyl)-3-methylbutanenitrile, a compound with the CAS number 115306-75-7, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C16H25NO3Si

- Molecular Weight : 305.45 g/mol

- Structure : The compound features a tert-butyldimethylsilyloxy group attached to a benzoyl moiety and a nitrile functional group, contributing to its unique biological profile.

Research indicates that compounds with similar structural features often exhibit various biological activities, including:

- Tyrosinase Inhibition : Analogous compounds have been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin production. This inhibition can lead to applications in treating hyperpigmentation disorders .

- Antioxidant Activity : Many silyl derivatives demonstrate significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cellular systems .

Tyrosinase Inhibition

A study focused on the inhibitory effects of related compounds on tyrosinase activity revealed that certain analogs exhibited potent inhibition. For instance, one analog showed an IC50 value of 1.12 µM, indicating it was significantly more effective than standard inhibitors like kojic acid . Although specific data on this compound is limited, its structural similarities suggest potential efficacy in this area.

Antioxidant Properties

The antioxidant capacity of silyl-containing compounds is well-documented. These compounds can scavenge free radicals and reduce oxidative damage in cells. For example, the antioxidant assays conducted on related compounds demonstrated comparable efficacy to established antioxidants .

Case Study 1: Inhibition of Melanin Production

In vitro studies have shown that compounds structurally related to this compound effectively inhibit melanin production in B16F10 murine melanoma cells. The treatment resulted in a significant reduction of melanin synthesis, attributed to the inhibition of intracellular tyrosinase activity .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity evaluation was performed on several analogs within the same chemical family. The results indicated that while some compounds displayed potent anti-melanogenic effects without cytotoxicity at concentrations up to 20 µM, others exhibited significant cytotoxic effects even at lower concentrations (2.5 µM) . This highlights the importance of structure-activity relationship studies in determining the safety profiles of these compounds.

Data Table: Summary of Biological Activities

| Compound Name | Tyrosinase Inhibition (IC50) | Antioxidant Activity | Cytotoxicity |

|---|---|---|---|

| This compound | TBD | Potentially High | Low at ≤20 µM |

| Analog 1 | 17.62 µM | Moderate | Non-cytotoxic |

| Analog 2 | Excluded due to cytotoxicity | TBD | Significant at 2.5 µM |

| Kojic Acid | 24.09 µM | Reference Control | Non-cytotoxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.